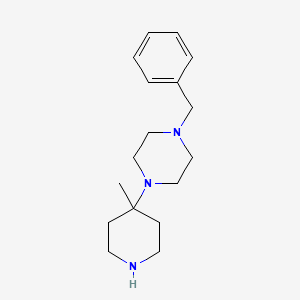

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound . It is also known as a type of chemical entity . It has been used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonist .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Methyl-4-(piperidin-4-yl)piperazine, a related compound, has been synthesized and used as a building block in organic synthesis . Another related compound, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has also been synthesized .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is C17H27N3 . Its molecular weight is 273.42 .Wissenschaftliche Forschungsanwendungen

DNA Binding and Cellular Imaging

One significant application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine derivatives is observed in the field of cellular biology, particularly with Hoechst 33258, a compound known for its ability to bind strongly to the minor groove of double-stranded B-DNA. This binding is specific to AT-rich sequences, enabling Hoechst 33258 to serve as a fluorescent DNA stain for cellular imaging. It penetrates cells easily, making it valuable for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Its derivatives are utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Tuberculosis Treatment

Macozinone, another derivative under clinical trials for treating tuberculosis (TB), highlights the therapeutic application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine analogs. This compound targets decaprenylphosphoryl ribose oxidase DprE1, crucial for synthesizing essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding Macozinone stems from its efficacy in pilot clinical studies, pointing towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). Research indicates that molecules containing piperazine as a core subunit exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review highlights the structure-activity relationship (SAR) of these compounds, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to target proteins such as s100b . The role of these targets in cellular processes varies, but they often play crucial roles in signal transduction, cell growth, and differentiation.

Action Environment

The action, efficacy, and stability of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-methylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXHNVXVLCRGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674279 |

Source

|

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

CAS RN |

1208089-34-2 |

Source

|

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)